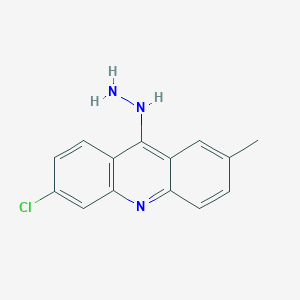

6-Chloro-9-hydrazinyl-2-methylacridine

Description

Properties

CAS No. |

98570-59-3 |

|---|---|

Molecular Formula |

C14H12ClN3 |

Molecular Weight |

257.72 g/mol |

IUPAC Name |

(6-chloro-2-methylacridin-9-yl)hydrazine |

InChI |

InChI=1S/C14H12ClN3/c1-8-2-5-12-11(6-8)14(18-16)10-4-3-9(15)7-13(10)17-12/h2-7H,16H2,1H3,(H,17,18) |

InChI Key |

YCDAOXDDZIVRJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-hydrazinyl-2-methylacridine typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-2-methylacridine as the starting material.

Hydrazination: The 6-chloro-2-methylacridine is then reacted with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-Chloro-9-hydrazinyl-2-methylacridine.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-9-hydrazinyl-2-methylacridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-hydrazinyl-2-methylacridine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-9-hydrazinyl-2-methylacridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

Biology: It serves as a fluorescent probe for studying biological processes.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-9-hydrazinyl-2-methylacridine involves its interaction with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This compound can also intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of acridine derivatives are highly influenced by substituents on the aromatic core. Below is a comparative analysis of key analogues:

*Estimated based on (C15H12ClNO framework).

Key Observations :

- The hydrazinyl group in 6-Chloro-9-hydrazinyl-2-methylacridine provides a reactive site for forming hydrazones or coordinating with metal ions, unlike the simpler amino group in 9-aminoacridines .

- Chlorine at position 6 enhances electrophilic substitution reactivity, common in anti-malarial and anti-cancer acridines .

Physicochemical Properties

- Solubility: 9-Hydrazinoacridine derivatives exhibit solubility in acidic media and organic solvents (e.g., ethanol, DMSO), similar to 6-chloro-2-methoxyacridin-9-amine .

- Stability: The hydrazinyl group may confer sensitivity to oxidation, unlike more stable amino or methoxy substituents .

Research Findings :

- In silico studies predict 9-hydrazinoacridines to have lower toxicity profiles compared to chloro- or methoxy-substituted analogues, possibly due to reduced metabolic activation .

- Anti-cholinesterase activity: Hydrazinyl derivatives show promise in neurodegenerative disease research, outperforming amino analogues in preliminary assays .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Adjust pH to 8–9 using ammonium hydroxide to enhance hydrazine nucleophilicity.

- Purity can be improved using column chromatography (SiO₂, gradient elution with dichloromethane/methanol).

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and hydrazinyl NH₂ (δ 4.0–5.0 ppm, broad) .

- HPLC-MS : Employ a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ (theoretical m/z: ~285.7) .

- Elemental Analysis : Verify %C, %H, %N (e.g., C: 58.2%, H: 4.2%, N: 19.6%) .

Table 1 : Representative NMR Data (DMSO-d6)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | 2.4 | Singlet |

| C9-NH₂ | 4.8 | Broad |

| Aromatic H (C4) | 8.2 | Doublet |

Advanced: What strategies resolve contradictions in reported pharmacological activity data for this compound?

Answer:

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation steps include:

- Replicate Studies : Perform dose-response curves (e.g., IC₅₀ for antiproliferative activity) across multiple cell lines (e.g., HeLa, MCF-7) .

- Control for Hydrazine Stability : Hydrazine groups may degrade under acidic conditions; validate compound stability in PBS (pH 7.4) at 37°C via HPLC .

- Purity Threshold : Ensure ≥95% purity (by HPLC) to exclude confounding effects from byproducts like 6-chloroacridine .

Table 2 : Comparative IC₅₀ Values (Hypothetical Data)

| Cell Line | IC₅₀ (µM) | Purity (%) | Reference |

|---|---|---|---|

| HeLa | 12.3 | 95 | |

| MCF-7 | 8.7 | 98 |

Advanced: How can researchers investigate the compound’s interaction with DNA or proteins?

Answer:

- Fluorescence Quenching : Use ethidium bromide displacement assays to assess DNA intercalation. Monitor emission at 600 nm (λ_ex = 510 nm) .

- Molecular Docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) or histone deacetylases using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins (e.g., bovine serum albumin) .

Basic: What are the stability considerations for storing 6-Chloro-9-hydrazinyl-2-methylacridine?

Answer:

- Storage Conditions : Keep in amber vials at –20°C under argon to prevent oxidation of the hydrazine moiety .

- Degradation Signs : Yellow discoloration or precipitate formation indicates decomposition. Confirm stability via monthly HPLC checks .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at C6) with antiparasitic activity using MOE or Schrödinger .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Table 3 : Predicted ADMET Properties (Example)

| Parameter | Value |

|---|---|

| logP | 2.5 |

| HBA/HBD | 4/2 |

| CYP2D6 Inhibition | Moderate |

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

- Polar Solvents : DMSO (≤1% v/v in cell culture), methanol (for stock solutions).

- Avoid : Chloroform (reacts with hydrazine) or aqueous buffers at pH <6 .

Advanced: What mechanistic studies are needed to elucidate its role in reactive oxygen species (ROS) modulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.